molecular formula C10H11NO2 B137520 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-49-6

5-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B137520
M. Wt: 177.2 g/mol
InChI Key: OESOLVOZJGIVMY-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound features a methoxy group attached to the isoquinoline ring system, which is partially hydrogenated. The presence of the methoxy group and the dihydroisoquinoline core suggests that this compound may have interesting chemical and biological properties worth exploring through synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for creating 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one. For instance, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves a multi-step process starting from methyl 3-hydroxy-4-methoxybenzoate, which includes allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . This method showcases a route that could potentially be adapted for the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. In the case of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, the addition of a methoxy group and the partial hydrogenation of the isoquinoline ring are key structural features. These modifications can influence the compound's reactivity and interaction with biological targets. The structure of related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, has been confirmed through synthesis and could provide a basis for comparison .

Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives can be complex and diverse. For example, the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline involves sulfonation, hydroxylation, and hydrogenation steps . These reactions highlight the reactivity of the isoquinoline ring system and suggest that similar strategies could be employed in the synthesis and functionalization of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one would likely include moderate solubility in organic solvents, given the presence of the methoxy group, and a potential for hydrogen bonding due to the partially saturated ring system. The compound's melting point, boiling point, and stability would be influenced by its molecular structure. While specific data on 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one is not provided, the properties of similar compounds, such as those described in the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives, could offer some predictive insights .

Scientific Research Applications

Synthesis and Chemical Structure

  • 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been synthesized through various chemical processes. For example, Chen Zhan-guo (2008) reported the synthesis of a derivative from methyl 3-hydroxy-4-methoxybenzoate, highlighting a simple operation and higher yield in the process (Chen Zhan-guo, 2008). Additionally, Berk Mujde et al. (2011) developed a new method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids (Berk Mujde, Sevil Özcan, M. Balcı, 2011).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, derivatives of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one have shown significant potential. Xiao-Feng Wang et al. (2014) discovered new compounds in this class that acted as tubulin-polymerization inhibitors, showing high in vitro cytotoxic activity and inhibiting colchicine binding (Xiao-Feng Wang et al., 2014). Similarly, Mu-Tian Cui et al. (2017) investigated analogues with a 3,4-dihydroquinoxalin-2(1H)-one scaffold, finding them to be novel tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Imaging and Diagnostic Applications

  • The compound has also been used in imaging studies. Y. Miyake et al. (2000) synthesized a variant for potential use in positron emission tomography (PET) to image excessive activation of poly(ADP-ribose) synthetase (Y. Miyake et al., 2000).

Pharmacological Studies

  • In pharmacological research, derivatives have been evaluated for their biological activities. For instance, Yang-min Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, showing strong antifungal activity (Yang-min Ma et al., 2017).

Corrosion Inhibition

  • Interestingly, Ghulamullah Khan et al. (2017) studied the inhibitory effect of Schiff bases derived from the compound on the corrosion of mild steel, finding them effective in hydrochloric acid solutions (Ghulamullah Khan et al., 2017).

properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOLVOZJGIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428570
Record name 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

129075-49-6
Record name 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same procedure and workup as described in example 1, step 4, [2-(2-methoxy-phenyl)-ethyl]-carbamic acid ethyl ester (I-13c: 0.9 g, 0.0040 mmol) in POCl3 (5 mL) was reacted with P2O5 (1.19 g, 0.0084 mmol). The resulting mixture was stirred at 110° C. for 3 hours to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 90 mg of the product (12.8% yield).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
12.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Abate, SV Selivanova, A Müller, SD Krämer… - European Journal of …, 2013 - Elsevier
σ 2 Receptors are promising biomarkers for cancer diagnosis given the relationship between the proliferative status of tumors and their density. With the aim of contributing to the …
Number of citations: 45 www.sciencedirect.com
M Niso, C Riganti, ML Pati, D Ghigo, F Berardi… - …, 2015 - Wiley Online Library
Although sigma‐2 (σ 2 ) receptors are still enigmatic proteins, they are promising targets for tumor treatment and diagnosis. With the aim of clarifying their role in oncology, we …
C Abate, C Riganti, ML Pati, D Ghigo, F Berardi… - European journal of …, 2016 - Elsevier
Despite their controversial physiology, sigma-1 (σ 1 ) receptors are intriguing targets for the development of therapeutic agents for central nervous system diseases. With the aim of …
Number of citations: 11 www.sciencedirect.com
ML Pati, M Niso, D Spitzer, F Berardi, M Contino… - European journal of …, 2018 - Elsevier
The aggressiveness of pancreatic cancer urgently requires more efficient treatment options. Because the sigma-2 (σ 2 ) receptor was recently proposed as a promising target for …
Number of citations: 33 www.sciencedirect.com

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